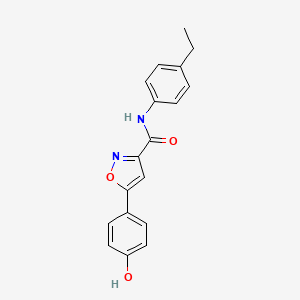
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
PHCCC acts as a positive allosteric modulator of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, a type of receptor that is involved in regulating the release of glutamate, a neurotransmitter in the brain. By binding to N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, PHCCC enhances its activity, leading to an increase in the release of glutamate. This increase in glutamate release has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of glutamate in the brain, which can have neuroprotective effects and improve motor function. In addition, PHCCC has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. These effects are thought to be mediated by its action on N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PHCCC is its selectivity for N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, PHCCC has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of PHCCC is its poor solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PHCCC. One area of interest is the potential therapeutic applications of PHCCC in treating neurological disorders such as Parkinson's disease and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of PHCCC to better understand its effects in vivo. Finally, there is a need for the development of more selective and potent positive allosteric modulators of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide to further explore the role of this receptor in neurological disorders.
Métodos De Síntesis
PHCCC is synthesized by a series of chemical reactions that involve the coupling of 4-ethylphenyl isocyanate with 4-hydroxyphenylacetic acid followed by cyclization of the resulting intermediate to form isoxazole ring. The final product is obtained by the reaction of the isoxazole intermediate with ethyl chloroformate in the presence of triethylamine. The synthesis of PHCCC has been optimized to produce high yields and purity, making it a suitable candidate for research purposes.
Aplicaciones Científicas De Investigación
PHCCC has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. In addition, PHCCC has been found to reduce anxiety-like behavior in animal models of anxiety and depression. These findings suggest that PHCCC may have potential therapeutic applications in treating these disorders.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-3-7-14(8-4-12)19-18(22)16-11-17(23-20-16)13-5-9-15(21)10-6-13/h3-11,21H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRGTWZFABLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)
![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)
![2-(dimethylamino)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136698.png)